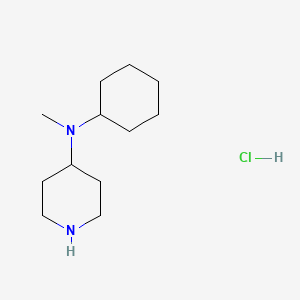

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3284 | N-H stretch (secondary amine) | |

| 2784 | C-H symmetric stretch (N-CH₃) | |

| 1620 | NH₂ scissoring vibration |

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-31G* level) reveal:

- Electrostatic Potential :

- Frontier Molecular Orbitals :

- Solvent-Accessible Surface Area (SASA) :

Conformational analysis using CORINA software shows that 43% of generated conformers align with crystallographic data (RMSD < 1 Å).

Properties

IUPAC Name |

N-cyclohexyl-N-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.ClH/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12;/h11-13H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXOLJIQXDGLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229627-11-5 | |

| Record name | 4-Piperidinamine, N-cyclohexyl-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229627-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:

Methylation: The addition of a methyl group to the nitrogen atom of the piperidine ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods often employ catalytic hydrogenation and amination reactions under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or rhodium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium or rhodium catalysts, and strong oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of various complex organic molecules.

Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.

Medicine: This compound is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an agonist or antagonist at certain receptors, modulating the activity of these receptors and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride with similar compounds:

Notes:

Pharmacological and Stability Profiles

- N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl : Used in synthesizing antipsychotics or antidepressants, with stability under room-temperature storage . Its chlorobenzyl group may confer affinity for serotonin or dopamine receptors, akin to dosulepin hydrochloride (a tricyclic antidepressant) .

- Memantine Hydrochloride : While structurally distinct (adamantane backbone), it shares the amine hydrochloride motif and is used in Alzheimer’s disease for NMDA receptor antagonism .

Biological Activity

N-cyclohexyl-N-methylpiperidin-4-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a cyclohexyl group and a methyl group on the nitrogen atom of the piperidine ring. This structural configuration is crucial for its biological interactions.

The compound exhibits several mechanisms of action, including:

- Inhibition of Mycobacterium tuberculosis : Research indicates that analogs of this compound can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to over 80 µM, depending on structural modifications .

- Anticancer Activity : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range. For instance, compounds derived from similar piperidine structures have demonstrated IC50 values as low as 1.10 µM against acute myeloid leukemia cells .

Table 1: Biological Activity Overview

Case Studies

- Antitubercular Activity : A study focusing on structure-activity relationships (SAR) highlighted that modifications to the cyclohexyl moiety can significantly enhance the compound's efficacy against M. tuberculosis. For example, replacing certain substituents led to improved MIC values, indicating a clear pathway for developing more potent derivatives .

- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of piperidine derivatives on several cancer cell lines, revealing that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation at low concentrations .

- Hybrid Drug Development : The compound has been explored as part of hybrid drug designs aimed at increasing therapeutic efficacy against complex diseases such as cancer and infections. These hybrids often combine multiple pharmacophores to target various biological pathways simultaneously .

Research Findings

Recent findings underscore the importance of optimizing the chemical structure of this compound to enhance its biological activity:

- Structure Optimization : Modifications to the piperidine ring and side chains have been shown to impact both potency and selectivity against specific biological targets. For instance, altering the cyclohexyl group can lead to significant changes in drug-like properties such as solubility and permeability .

- Therapeutic Potential : The compound's potential as an antitubercular agent and anticancer drug positions it as a candidate for further clinical investigation, particularly in combination therapies where multi-target approaches are beneficial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.